Cas no 41805-59-8 ((1-(4-methylpiperazin-1-yl)cyclohexyl)methanamine)

(1-(4-Methylpiperazin-1-yl)cyclohexyl)methanamine is a cyclohexylamine derivative featuring a 4-methylpiperazine substitution, which enhances its potential as a versatile intermediate in pharmaceutical and organic synthesis. The compound's structural rigidity, conferred by the cyclohexyl backbone, combined with the basicity and reactivity of the piperazine moiety, makes it suitable for applications in drug discovery, particularly in the development of CNS-targeting agents or receptor modulators. Its bifunctional nature allows for further derivatization, enabling the introduction of additional pharmacophores. The presence of the methyl group on the piperazine ring may improve solubility and metabolic stability, making it a valuable scaffold for medicinal chemistry research.
(1-(4-methylpiperazin-1-yl)cyclohexyl)methanamine structure
41805-59-8 structure
Product Name:(1-(4-methylpiperazin-1-yl)cyclohexyl)methanamine
CAS No:41805-59-8
MF:C12H25N3
MW:211.347002744675
CID:878539
Update Time:2026-04-29

(1-(4-methylpiperazin-1-yl)cyclohexyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (1-(4-methylpiperazin-1-yl)cyclohexyl)methanamine
    • [1-(4-methylpiperazin-1-yl)cyclohexyl]methanamine
    • 1-[1-(4-METHYLPIPERAZIN-1-YL)CYCLOHEXYL]METHANAMINE
    • 1-[1-(4-methylpiperazin-1-yl)cyclohexyl]methanamine(SALTDATA: FREE)
    • Inchi: InChI=1S/C12H25N3/c1-14-7-9-15(10-8-14)12(11-13)5-3-2-4-6-12/h2-11,13H2,1H3
    • InChI Key: JVUTULSYUBFRCR-UHFFFAOYSA-N
    • SMILES: CN1CCN(CC1)C2(CCCCC2)CN

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2

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(1-(4-methylpiperazin-1-yl)cyclohexyl)methanamine Suppliers

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(CAS:41805-59-8)(1-(4-methylpiperazin-1-yl)cyclohexyl)methanamine
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:12
Price ($):405.0
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(1-(4-methylpiperazin-1-yl)cyclohexyl)methanamine Related Literature

Additional information on (1-(4-methylpiperazin-1-yl)cyclohexyl)methanamine

Comprehensive Overview of (1-(4-methylpiperazin-1-yl)cyclohexyl)methanamine (CAS No. 41805-59-8): Properties, Applications, and Research Insights

(1-(4-methylpiperazin-1-yl)cyclohexyl)methanamine, identified by its CAS number 41805-59-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound features a unique structural framework combining a cyclohexyl ring with a methylpiperazine moiety, making it a versatile intermediate for drug discovery and material science applications. Its molecular formula, C12H25N3, highlights its potential for interactions with biological targets, particularly in the development of central nervous system (CNS) therapeutics.

Recent trends in scientific literature emphasize the growing interest in piperazine derivatives due to their role in modulating neurotransmitter systems. Researchers are actively investigating (1-(4-methylpiperazin-1-yl)cyclohexyl)methanamine as a precursor for novel psychoactive compounds with potential applications in treating neurological disorders. The compound's lipophilic nature and hydrogen-bonding capacity make it particularly valuable for crossing the blood-brain barrier, a critical factor in CNS drug design.

From a synthetic chemistry perspective, CAS 41805-59-8 serves as a key building block for constructing more complex molecular architectures. Its cyclohexylmethanamine core allows for diverse functionalization, enabling the creation of libraries of analogs for structure-activity relationship (SAR) studies. This aligns with current industry demands for high-throughput screening and fragment-based drug discovery, where such scaffolds are invaluable.

Analytical characterization of (1-(4-methylpiperazin-1-yl)cyclohexyl)methanamine typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods confirm the compound's structural integrity and purity, which are essential for research applications. The methylpiperazine component contributes to the molecule's basicity, with a predicted pKa that influences its solubility and formulation properties.

In the context of green chemistry initiatives, researchers are exploring sustainable synthetic routes to 41805-59-8 that minimize hazardous byproducts. This reflects broader industry shifts toward environmentally friendly synthesis and atom economy principles. The compound's stability under various pH conditions also makes it suitable for prodrug development, addressing contemporary challenges in drug delivery systems.

Emerging computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are being applied to predict the biological activity of derivatives based on the (1-(4-methylpiperazin-1-yl)cyclohexyl)methanamine scaffold. These in silico methods accelerate drug discovery while reducing experimental costs, aligning with current AI-driven pharmaceutical research trends.

Quality control standards for CAS 41805-59-8 require rigorous testing for residual solvents and heavy metals, particularly when intended for pharmaceutical applications. The compound's storage typically involves protection from moisture and oxidation, with recommended conditions of 2-8°C in amber glass containers to ensure long-term stability.

Patent literature reveals increasing intellectual property activity surrounding piperazine-cyclohexylamine hybrids, with 41805-59-8 appearing in claims for various therapeutic applications. This underscores the compound's commercial potential in the biopharmaceutical sector, particularly for addressing unmet medical needs in neurology and psychiatry.

From a regulatory standpoint, (1-(4-methylpiperazin-1-yl)cyclohexyl)methanamine requires proper handling according to laboratory safety protocols, though it doesn't fall under controlled substance regulations. Researchers must consult chemical hygiene plans and material safety data sheets (MSDS) when working with this material to ensure compliance with occupational health standards.

The future research directions for CAS 41805-59-8 include exploration of its structure-property relationships and potential as a template for multi-target directed ligands (MTDLs) in complex diseases. Its modular structure allows for strategic modifications to optimize pharmacokinetic profiles while maintaining target engagement, representing an exciting frontier in precision medicine development.

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A1162406
Purity:99%
Quantity:5g
Price ($):405.0
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